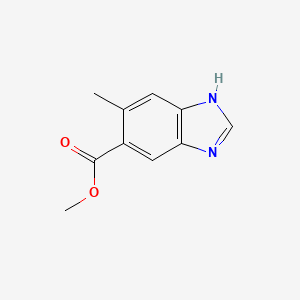

methyl 6-methyl-1H-benzimidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound is characterized by a methyl group at the 6th position and a carboxylate ester group at the 5th position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic conditions. Another approach is the condensation of o-nitroaniline with carboxylic acids followed by reduction and cyclization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves the use of high-throughput synthesis techniques to optimize yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and methods involving the dehydrogenation of imidazolines are commonly employed. These methods are chosen based on the desired substitution pattern and functional group compatibility .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-methyl-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Methyl 6-methyl-1H-benzimidazole-5-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

Industry: The compound is used in the development of dyes, pigments, and other functional materials

Mécanisme D'action

The mechanism of action of methyl 6-methyl-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and induces cell death. The compound may also interact with DNA, affecting its replication and transcription processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-methylbenzimidazole

- 6-methyl-1H-benzimidazole

- Methyl 5-amino-1H-benzimidazole-6-carboxylate

Uniqueness

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its chemical and biological properties. The benzimidazole core is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with microtubules. Benzimidazole derivatives are recognized for their ability to bind to tubulin, inhibiting its polymerization, which disrupts microtubule formation. This disruption leads to inhibition of cell division and can induce apoptosis in cancer cells . Additionally, these compounds may interact with DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various pathogens, including bacteria and protozoa. In particular, some derivatives have demonstrated activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with IC50 values in the nanomolar range .

Anticancer Activity

This compound has also been explored for its anticancer potential. Various studies have reported that benzimidazole derivatives can act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells. For instance, one study highlighted the synthesis of a derivative that induced significant cell death in leukemic cells with an IC50 value as low as 3 µM . The mechanisms include downregulation of cyclins and activation of apoptotic pathways, indicating a promising role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (leukemia) | 3 |

| Benzimidazole derivative A | Antimicrobial (Giardia) | <10 |

| Benzimidazole derivative B | Topoisomerase inhibitor | 14.1 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of benzimidazole derivatives were synthesized and tested for their antiparasitic activity against Giardia intestinalis. The results indicated that several compounds exhibited higher efficacy than traditional treatments like metronidazole, showcasing the potential of these derivatives in treating parasitic infections .

Case Study 2: Anticancer Properties

In another study focusing on leukemic cells, this compound derivatives were shown to induce apoptosis through specific cell cycle arrest mechanisms. The study emphasized the downregulation of key proteins involved in cell proliferation, further supporting the compound's potential as an anticancer agent .

Propriétés

IUPAC Name |

methyl 6-methyl-1H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYVZOBWTHRPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663571 |

Source

|

| Record name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-79-8 |

Source

|

| Record name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.